molecular formula C16H22O3 B054023 Ethyl 7-(4-methylphenyl)-7-oxoheptanoate CAS No. 122115-49-5

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate

Cat. No. B054023
CAS RN: 122115-49-5
M. Wt: 262.34 g/mol
InChI Key: VUXXBNAAJIMSMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate's synthesis involves several key steps that highlight the compound's accessibility from readily available starting materials. An example includes the reaction of cycloheptanone with potassium persulfate in ethanol, yielding ethyl or methyl 7-hydroxyheptanoate. Subsequent oxidation with PCC converts these intermediates into ethyl or methyl 7-oxoheptanoate in good yields. Further modification of these structures can lead to derivatives of ethyl 7-(4-methylphenyl)-7-oxoheptanoate (Ballini, Marcantoni, & Petrini, 1991).

Scientific Research Applications

Synthesis and Antiproliferative Activity

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate has been studied for its potential in the synthesis of combretastatin derivatives. One compound synthesized using this ester exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, highlighting its potential application in cancer research (Nurieva et al., 2015).

Chemical Analysis and Purity Determination

This compound is also relevant in analytical chemistry. For instance, gas chromatography methods have been employed to determine its purity and to identify its trace impurities, indicating its use in chemical analysis and quality control (Li, 2007).

Pharmaceutical Intermediate

In pharmaceutical research, it serves as an intermediate in the synthesis of various compounds. For example, it has been used in the synthesis of cilastatin, a renal dehydropeptidase inhibitor (Xin-zhi, 2006).

Antimicrobial Studies

The compound has been involved in the synthesis of novel dipeptide derivatives, which have been tested as antimicrobial agents and as potential new imaging agents for medical diagnostics (Abdel-Ghany et al., 2013).

properties

IUPAC Name

ethyl 7-(4-methylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-19-16(18)8-6-4-5-7-15(17)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXBNAAJIMSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645552
Record name Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate

CAS RN

122115-49-5
Record name Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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